Cas no 2228537-55-9 (tert-butyl N-{3-methoxy-4-(oxiran-2-yl)methylphenyl}carbamate)

Tert-butyl N-{3-methoxy-4-(oxiran-2-yl)methylphenyl}carbamate is an epoxide-functionalized carbamate derivative with applications in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it valuable in multi-step synthetic routes. The epoxide moiety offers reactivity for nucleophilic ring-opening reactions, enabling further functionalization. Its aromatic methoxy group contributes to solubility in organic solvents, aiding purification and handling. This compound is particularly useful in the synthesis of complex molecules, including bioactive intermediates, due to its orthogonal reactivity and compatibility with diverse reaction conditions. Suitable for controlled modifications, it serves as a versatile building block in medicinal chemistry and materials science.
tert-butyl N-{3-methoxy-4-(oxiran-2-yl)methylphenyl}carbamate structure
2228537-55-9 structure
Product Name:tert-butyl N-{3-methoxy-4-(oxiran-2-yl)methylphenyl}carbamate
CAS No:2228537-55-9
MF:C15H21NO4
MW:279.33154463768
CID:6286817
PubChem ID:165672243
Update Time:2025-05-23

tert-butyl N-{3-methoxy-4-(oxiran-2-yl)methylphenyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-{3-methoxy-4-(oxiran-2-yl)methylphenyl}carbamate
    • 2228537-55-9
    • tert-butyl N-{3-methoxy-4-[(oxiran-2-yl)methyl]phenyl}carbamate
    • EN300-1899373
    • Inchi: 1S/C15H21NO4/c1-15(2,3)20-14(17)16-11-6-5-10(7-12-9-19-12)13(8-11)18-4/h5-6,8,12H,7,9H2,1-4H3,(H,16,17)
    • InChI Key: HNWREYXTZDUHDH-UHFFFAOYSA-N
    • SMILES: O1CC1CC1C=CC(=CC=1OC)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 279.14705815g/mol
  • Monoisotopic Mass: 279.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 60.1Ų

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tert-butyl N-{3-methoxy-4-(oxiran-2-yl)methylphenyl}carbamate Related Literature

Additional information on tert-butyl N-{3-methoxy-4-(oxiran-2-yl)methylphenyl}carbamate

Introduction to Tert-butyl N-{3-methoxy-4-(oxiran-2-yl)methylphenyl}carbamate (CAS No. 2228537-55-9)

Tert-butyl N-{3-methoxy-4-(oxiran-2-yl)methylphenyl}carbamate, identified by its CAS number 2228537-55-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatility in medicinal chemistry due to their ability to act as intermediates in the synthesis of various bioactive molecules. The unique structural features of this compound, particularly the presence of a tert-butyl group and an oxiran-2-ylmethylphenyl moiety, contribute to its distinctive chemical properties and potential applications in drug development.

The tert-butyl group is a well-known protective group in organic synthesis, often employed to shield reactive sites during multi-step synthetic pathways. Its stability under a wide range of conditions makes it an invaluable tool for chemists seeking to manipulate complex molecular architectures. In contrast, the 3-methoxy-4-(oxiran-2-yl)methylphenyl moiety introduces a region of high reactivity due to the presence of an oxirane ring, which is a strained three-membered ether. This structural feature is particularly interesting because oxiranes are known for their ability to undergo ring-opening reactions with nucleophiles, making them useful in the construction of more complex molecules through controlled functionalization.

Recent advancements in pharmaceutical research have highlighted the importance of carbamates as pharmacophores in drug design. Carbamates exhibit a broad spectrum of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. The structural diversity inherent in carbamates allows for the fine-tuning of their pharmacological properties, making them attractive candidates for further development. The specific combination of substituents in Tert-butyl N-{3-methoxy-4-(oxiran-2-yl)methylphenyl}carbamate positions it as a promising candidate for exploration in this context.

One of the most compelling aspects of this compound is its potential utility as a building block in the synthesis of more complex drug candidates. The oxirane ring within the 3-methoxy-4-(oxiran-2-yl)methylphenyl group provides a versatile handle for further chemical modification. For instance, nucleophilic opening of the oxirane ring can be used to introduce various functional groups at specific positions within the aromatic ring, thereby allowing chemists to tailor the compound's biological activity. This level of structural control is crucial for developing drugs that exhibit high selectivity and efficacy.

The tert-butyl carbamate moiety also offers opportunities for further derivatization. Upon removal of the tert-butyl protecting group, access to an amine functionality can be achieved, which can then be coupled with other pharmacophores or used in subsequent transformations. This flexibility makes Tert-butyl N-{3-methoxy-4-(oxiran-2-yl)methylphenyl}carbamate a valuable intermediate in synthetic chemistry.

In recent years, there has been growing interest in the development of novel therapeutic agents that target specific biological pathways implicated in human diseases. Carbamate-based compounds have shown promise in this area due to their ability to modulate enzyme activity and receptor interactions. For example, studies have demonstrated that certain carbamates can inhibit kinases and other enzymes involved in cancer progression. The unique structural features of Tert-butyl N-{3-methoxy-4-(oxiran-2-yl)methylphenyl}carbamate make it an intriguing candidate for investigating such mechanisms.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the oxirane ring into the aromatic framework is particularly challenging due to the strain associated with this three-membered cyclic ether. However, recent advances in synthetic methodologies have made it possible to achieve this transformation with greater efficiency and selectivity. Techniques such as transition-metal-catalyzed reactions and organometallic chemistry have been instrumental in facilitating these processes.

Once synthesized, Tert-butyl N-{3-methoxy-4-(oxiran-2-yl)methylphenyl}carbamate can be subjected to various biological assays to evaluate its potential therapeutic effects. High-throughput screening (HTS) techniques are often employed to rapidly assess the activity of large libraries of compounds against numerous biological targets. If preliminary results indicate promising activity, further studies can be conducted to elucidate the mechanism of action and optimize lead compounds.

The role of computational chemistry has also become increasingly important in drug discovery research. Molecular modeling techniques can be used to predict how Tert-butyl N-{3-methoxy-4-(oxiran-2-yl)methylphenyl}carbamate interacts with biological targets such as enzymes and receptors. These predictions can guide experimental efforts by highlighting key interactions that need to be optimized for enhanced binding affinity and selectivity.

In conclusion,Tert-butyl N-{3-methoxy-4-(oxiran-2-ylmethylphenyl}carbamate (CAS No. 2228537-55-9) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a versatile building block for synthesizing novel bioactive molecules. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing next-generation therapeutics.

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